2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core linked to a piperazine ring, which is further substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring and the fluoropyrimidine moiety. Common reagents used in these reactions include cyclopropylamine, fluoropyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Uniqueness
2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of the cyclopropyl and fluorine substituents. These groups enhance the compound’s stability and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-16(12-5-6-12)20-11-21-17(15)23-7-9-24(10-8-23)18-22-13-3-1-2-4-14(13)25-18/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVWJKZEYAPRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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